

Spectroscopic Profiling and Structural Analysis of 3-Iodotetrahydropyran-2-ol: A Comprehensive Guide

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Compound of Interest

Compound Name:	2H-Pyran-2-ol, tetrahydro-3-iodo-
CAS No.:	85515-57-7
Cat. No.:	B13100478

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Executive Summary

3-Iodotetrahydropyran-2-ol (3-I-THP-2-ol) is a highly versatile halohydrin intermediate utilized extensively in carbohydrate chemistry, the synthesis of glycals, and the development of 4(5)-hydroxyalkyl imidazole derivatives for anti-viral and anti-cancer therapeutics. Due to its nature as a cyclic hemiacetal bearing a heavy halogen, its structural characterization requires a nuanced understanding of stereochemical equilibria and unique nuclear magnetic resonance (NMR) phenomena. This guide provides an in-depth analysis of the spectroscopic data and a self-validating experimental protocol for the synthesis of 3-I-THP-2-ol.

Mechanistic and Stereochemical Causality

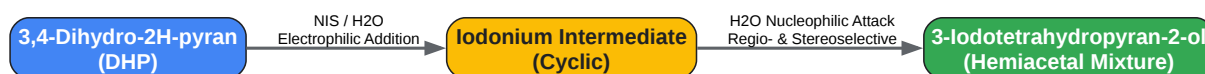
The synthesis of 3-I-THP-2-ol proceeds via the iodohydroxylation of 3,4-dihydro-2H-pyran (DHP). The reaction is initiated by the electrophilic attack of an iodine source (typically N-iodosuccinimide, NIS) on the electron-rich enol ether double bond of DHP, forming a cyclic iodonium intermediate. Subsequent nucleophilic ring-opening by water occurs regioselectively

at the anomeric C2 position. This regioselectivity is dictated by the thermodynamic stabilization of the developing positive charge by the adjacent endocyclic oxygen.

Because the nucleophilic attack can occur from either face of the iodonium ion, and the resulting hemiacetal undergoes mutarotation in solution, the final product exists as a complex thermodynamic mixture of diastereomers (axial/equatorial iodine and

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anomers). This stereochemical complexity is the primary driver behind its intricate spectroscopic profile.



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Fig 1: Mechanistic pathway of DHP iodohydroxylation to 3-iodotetrahydropyran-2-ol.

Spectroscopic Profiling: NMR Signatures

¹H NMR Analysis

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¹H NMR spectrum of 3-I-THP-2-ol is characterized by signal splitting and overlapping multiplets due to the diastereomeric mixture present in solution[1].

Proton Assignment	Chemical Shift (, ppm)	Multiplicity	Integration	Causality & Structural Rationale
C2-H (Hemiacetal, Major)	4.86–4.80	Doublet (d)	~1H	Strongly deshielded by two adjacent oxygens. The doublet indicates specific axial-axial or axial-equatorial coupling in the major anomer.
C2-H (Hemiacetal, Minor)	4.33–4.28	Multiplet (m)	~0.5H	Represents the minor diastereomer/anomer signal resulting from mutarotation.
C6-H & C3-H	4.08–4.03	Multiplet (m)	2.5H	C6 protons are deshielded by the ring oxygen; the C3 proton is deshielded by the electronegative iodine atom.
C6-H (Diastereomeric)	3.63–3.59	Multiplet (m)	1H	Geminal coupling and anomeric shielding effects separate this proton from the bulk C6/C3 signal.

C4-H , C5-H	2.50–1.60	Multiplet (m)	4H	Standard aliphatic ring protons, shielded from the heteroatoms.
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Note: Data recorded in CDCl₃

at 400 MHz.

C NMR Analysis

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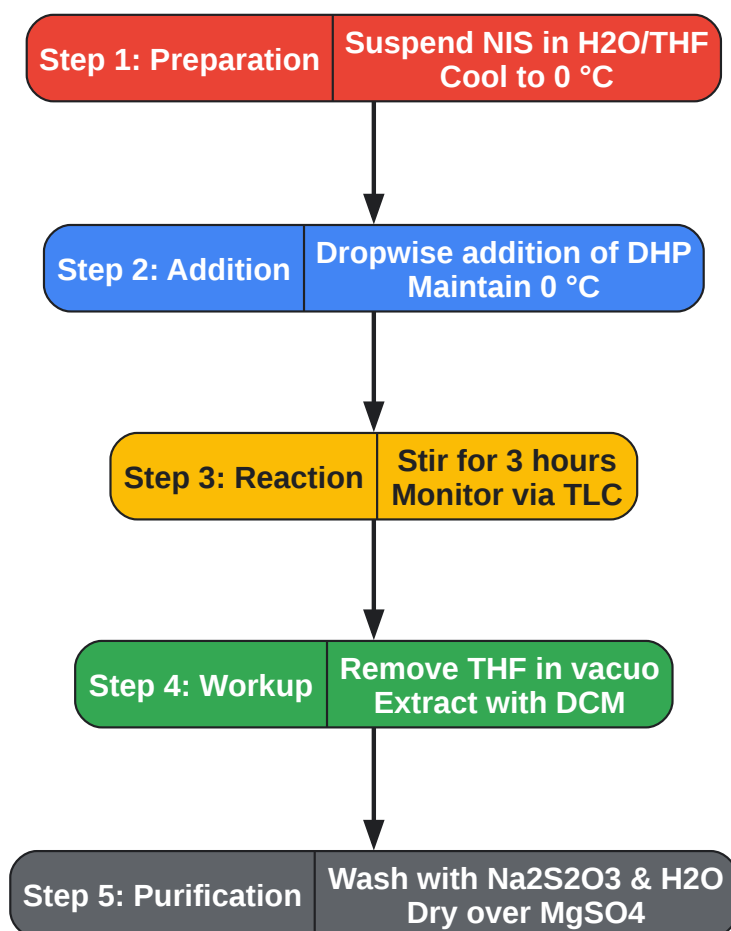
C NMR spectrum provides critical insights into the electronic environment of the tetrahydropyran ring, particularly demonstrating the "heavy atom effect" of iodine[2].

Carbon Assignment	Chemical Shift (, ppm)	Causality & Structural Rationale
C2 (Hemiacetal)	92.0–98.0	Anomeric carbon, highly deshielded by the endocyclic O-ring and the exocyclic hydroxyl group.
C6 (Ether)	60.0–64.0	Deshielded by the adjacent ring oxygen.
C3 (C-I)	28.0–35.0	Heavy Atom Effect: Iodine's large, polarizable electron cloud causes a diamagnetic shielding effect, shifting the carbon upfield compared to Br/Cl analogues.
C4, C5 (Aliphatic)	22.0–32.0	Standard methylene carbons in a tetrahydropyran ring.

Expert Insight: While halogens like chlorine and bromine typically deshield their attached carbons (shifting them downfield to 45–60 ppm), iodine exhibits a pronounced shielding effect. This shifts the C3 carbon upfield to the 28.0–35.0 ppm range, acting as a definitive diagnostic marker for 2-deoxy-2-iodo pyranosyl systems[2].

Self-Validating Experimental Protocol

The following protocol details the synthesis of 3-I-THP-2-ol via the iodohydroxylation of DHP using NIS[3]. To ensure scientific integrity, this workflow is designed as a self-validating system where each step contains internal analytical checkpoints.



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Fig 2: Self-validating experimental workflow for synthesizing 3-iodotetrahydropyran-2-ol.

Step-by-Step Methodology:

- Preparation: Suspend 5.4 g of N-iodosuccinimide (NIS) in a mixture of water (1.5 mL) and tetrahydrofuran (THF, 15 mL). Cool the suspension to 0 °C using an ice-water bath.
 - Validation Checkpoint: The suspension should remain pale yellow. A shift to dark brown indicates premature iodine liberation, which can lead to off-target oxidation.
- Addition: Add 3,4-dihydro-2H-pyran (DHP, 2.0 g) dropwise to the cooled suspension over 15 minutes.
 - Validation Checkpoint: The reaction is exothermic. The internal temperature must be monitored and strictly maintained below 5 °C to prevent the thermal ring-opening of the pyran.
- Reaction: Stir the mixture for 3 hours at 0 °C.
 - Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 7:3). The reaction is complete when the DHP spot (R_f ~0.9) disappears and a highly UV-active, I₂-stainable spot (R_f ~0.3) emerges. An aliquot ¹H NMR should confirm the complete disappearance of the enol ether olefinic protons at 6.3 ppm and 4.7 ppm.
- Workup: Concentrate the mixture under reduced pressure to remove THF. Dilute the resulting aqueous residue with dichloromethane (DCM, 40 mL).
 - Validation Checkpoint: The phase separation must be distinct. Emulsions indicate incomplete THF removal.
- Purification: Wash the organic layer with saturated aqueous sodium thiosulfate (Na₂S₂O₃)

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, 20 mL), followed by distilled water (20 mL). Dry over anhydrous MgSO

, filter, and concentrate in vacuo to yield 3-I-THP-2-ol as a pale yellow oil (yield: ~85%)[3].

- Validation Checkpoint: The aqueous layer from the thiosulfate wash must be completely colorless, confirming the chemical reduction and removal of all residual electrophilic iodine species.

References

- Processes for preparing imidazole derivatives and salts thereof (Justia Patents, 2003).

H NMR profiling of 3-iodo-tetrahydropyran-2-ol.⁴

- Synthesis of a 2"-Deoxy-

-GalCer (NIH / PMC, 2010). Provides authoritative grounding on the

C NMR heavy atom effect in 2-deoxy-2-iodo pyranosyl systems.²

- EP1472232A4 - Methods for the preparation of imidazole derivatives (Google Patents). Outlines the synthetic utility of 3-iodotetrahydropyran-2-ol as an intermediate in drug development.⁵

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